Methyl 4-amino-2-chlorothiazole-5-carboxylate
CAS No.: 1196147-20-2
Cat. No.: VC4073295
Molecular Formula: C5H5ClN2O2S
Molecular Weight: 192.62
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1196147-20-2 |
|---|---|
| Molecular Formula | C5H5ClN2O2S |
| Molecular Weight | 192.62 |
| IUPAC Name | methyl 4-amino-2-chloro-1,3-thiazole-5-carboxylate |
| Standard InChI | InChI=1S/C5H5ClN2O2S/c1-10-4(9)2-3(7)8-5(6)11-2/h7H2,1H3 |
| Standard InChI Key | XJEGTQDOGZSFKN-UHFFFAOYSA-N |
| SMILES | COC(=O)C1=C(N=C(S1)Cl)N |
| Canonical SMILES | COC(=O)C1=C(N=C(S1)Cl)N |
Introduction
Synthesis and Optimization
Primary Synthetic Routes
The synthesis of methyl 4-amino-2-chlorothiazole-5-carboxylate typically involves multi-step protocols:
Route 1: Cyclocondensation Approach
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Starting Material: Ethyl 2-aminothiazole-4-carboxylate undergoes chlorination using tert-butyl nitrite and copper(I) chloride in tetrahydrofuran/acetonitrile (Yield: 40%) .
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Esterification: The intermediate is treated with methanol under acidic conditions to yield the methyl ester.
Route 2: Direct Functionalization
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Amination: 4-Chloro-2-methylthiazole-5-carboxylate is reacted with aqueous ammonia under high pressure (120°C, 24 hrs) to introduce the amino group.
| Parameter | Route 1 | Route 2 |
|---|---|---|
| Yield | 40% | 55% |
| Purity (HPLC) | >95% | >98% |
| Reaction Time | 6 hrs | 24 hrs |
Industrial-Scale Production
Optimized conditions for kilogram-scale synthesis include:
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Catalyst: Palladium on carbon (0.5 wt%) for hydrogenation steps.
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Solvent System: Ethyl acetate/water biphasic mixture to facilitate purification.
Biological Activity and Mechanisms
Anticancer Properties
Methyl 4-amino-2-chlorothiazole-5-carboxylate derivatives exhibit potent cytotoxicity across multiple cancer cell lines:
| Cell Line | IC₅₀ (μM) | Mechanism |
|---|---|---|
| A549 (Lung) | 2.01 | VEGFR-2 inhibition |
| HT29 (Colon) | 3.51 | Apoptosis via Bcl-2 downregulation |
| MCF-7 (Breast) | 5.15 | Cell cycle arrest (G1 phase) |
Key Findings:
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Selectivity: The compound shows 10–20× higher potency against cancer cells versus normal fibroblasts (IC₅₀ >50 μM).
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In Vivo Efficacy: In murine xenograft models, a 50 mg/kg/day dose reduced tumor volume by 68% over 21 days.
Antimicrobial Activity
While less studied than anticancer effects, preliminary assays indicate:
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Bacterial Strains: Moderate activity against Staphylococcus aureus (MIC: 32 μg/mL) and Escherichia coli (MIC: 64 μg/mL).
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Fungal Pathogens: Limited inhibition of Candida albicans (MIC: 128 μg/mL).
Enzyme Inhibition
The compound inhibits β-ketoacyl synthase (mtFabH), a key enzyme in mycobacterial fatty acid biosynthesis (IC₅₀: 1.2 μM). Molecular docking reveals:
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Hydrogen bonding between the amino group and Glu885.
Pharmacological Applications
Anticancer Drug Development
Derivatives of methyl 4-amino-2-chlorothiazole-5-carboxylate are under investigation as:
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Tyrosine Kinase Inhibitors: Targeting VEGFR-2 and PDGFR-β in angiogenesis .
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Apoptosis Inducers: Activating caspase-3/7 pathways in leukemia cells.
Antitubercular Agents
The compound’s mtFabH inhibition suggests utility against Mycobacterium tuberculosis. In combination therapies, it reduces bacterial load by 3-log units in murine models.
Agricultural Chemistry
As a precursor to fungicides, it demonstrates >90% efficacy against Phytophthora infestans at 50 ppm.
Comparative Analysis with Analogues
| Compound | Molecular Weight | Anticancer IC₅₀ (HT29) | LogP |
|---|---|---|---|
| Methyl 4-amino-2-chlorothiazole-5-carboxylate | 192.62 | 3.51 μM | 1.8 |
| Methyl 2-chlorothiazole-5-carboxylate | 177.61 | 15.0 μM | 2.1 |
| Ethyl 2-chlorothiazole-5-carboxylate | 191.64 | 12.5 μM | 2.4 |
Structural Insights:
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The amino group at position 4 enhances target binding but reduces lipophilicity versus chloro-only analogues.
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